molecular formula C14H14FNO2 B1319335 2-(4-Ethoxyphenoxy)-5-fluoroaniline CAS No. 937596-51-5

2-(4-Ethoxyphenoxy)-5-fluoroaniline

Cat. No. B1319335
M. Wt: 247.26 g/mol
InChI Key: VFOKANOHSGRCMK-UHFFFAOYSA-N
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Description

“2-(4-Ethoxyphenoxy)-5-fluoroaniline” is a compound that contains an ethoxyphenoxy group and a fluoroaniline group . It’s important to note that the specific properties and characteristics of this compound would depend on its exact molecular structure .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties . For “2-(4-Ethoxyphenoxy)-5-fluoroaniline”, the presence of the ethoxyphenoxy and fluoroaniline groups would likely influence its reactivity and other properties.


Chemical Reactions Analysis

The chemical reactions of “2-(4-Ethoxyphenoxy)-5-fluoroaniline” would be influenced by the functional groups present in the molecule . For instance, the fluoroaniline group might undergo reactions typical of aromatic amines, while the ethoxyphenoxy group might participate in ether reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxyphenoxy)-5-fluoroaniline” would be influenced by its molecular structure . These might include properties such as solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

1. pH Sensitive Probes

A study by Rhee, Levy, and London (1995) highlights the modification of the 2-aminophenol group, a building block for cationic indicators, to create pH-sensitive probes. Derivatives such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and related compounds exhibit physiological pK values and negligible affinity for other ions, making them useful in measuring intracellular pH (Rhee, Levy, & London, 1995).

2. Biotransformation Studies

Bundy et al. (2002) utilized high-resolution 1H NMR spectroscopy to study the biotransformation of fluoroaniline derivatives in earthworms. This study helps in understanding the metabolic changes and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

3. Antibacterial and Antifungal Activities

Abdel‐Wadood et al. (2014) discussed the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐Bromo‐4‐fluoroaniline. These compounds displayed significant antibacterial activity against various bacterial strains and notable antifungal activity, demonstrating their potential in medicinal chemistry (Abdel‐Wadood et al., 2014).

4. Development of Fluoroionophores

Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives. These compounds showed potential for cellular metal staining in fluorescence methods, indicating their usefulness in biochemistry and cellular biology (Hong et al., 2012).

5. In Vivo NMR Studies

Vervoort et al. (1991) conducted an in vivo 19F NMR study on rats exposed to 2‐fluoroaniline, providing qualitative pharmacokinetics and insights into the biotransformation of such compounds. This research aids in understanding the metabolic pathways and potential toxicological aspects of fluoroanilines (Vervoort et al., 1991).

6. Imaging of Cerebral β-Amyloid Plaques

Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

7. Relationship with Toxic Endpoints

Cnubben et al. (1996) explored the metabolic profiles of C4-substituted 2-fluoroanilines and their relationship with toxic endpoints such as methemoglobinemia and nephrotoxicity. This study is significant for understanding the toxicological implications of fluoroaniline derivatives (Cnubben et al., 1996).

8. Serotonin Receptor Studies in Alzheimer's

Kepe et al. (2006) used a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research is vital for understanding the neurobiological changes in neurodegenerative disorders (Kepe et al., 2006).

Safety And Hazards

The safety and hazards associated with “2-(4-Ethoxyphenoxy)-5-fluoroaniline” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on “2-(4-Ethoxyphenoxy)-5-fluoroaniline” could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(4-ethoxyphenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKANOHSGRCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenoxy)-5-fluoroaniline

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